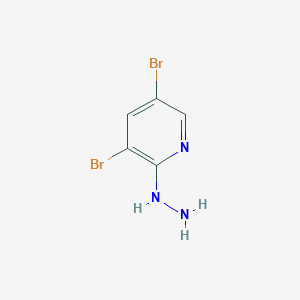

3,5-Dibromo-2-hydrazinylpyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

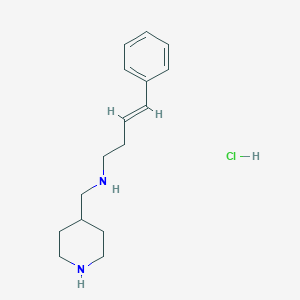

3,5-Dibromo-2-hydrazinylpyridine is a chemical compound with the molecular formula C5H5Br2N3 . It has a molecular weight of 266.92 .

Synthesis Analysis

The synthesis of 3,5-Dibromo-2-hydrazinylpyridine involves the reaction of 2-hydrazinylpyridine, 4-hydrazinylpyridine, or 2-hydrazinylpyrazine with appropriate aromatic or heteroaromatic aldehydes .Molecular Structure Analysis

The molecular structure of 3,5-Dibromo-2-hydrazinylpyridine has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis

The compounds were obtained by the reaction of 2-hydrazinylpyridine, 4-hydrazinylpyridine, or 2-hydrazinylpyrazine with appropriate aromatic or heteroaromatic aldehydes .Physical And Chemical Properties Analysis

3,5-Dibromo-2-hydrazinylpyridine has a density of 2.30±0.1 g/cm3 . The boiling point is predicted to be 242.6±50.0 °C .科学的研究の応用

Synthesis of Bioactive Compounds

3,5-Dibromo-2-hydrazinylpyridine is utilized in the synthesis of mono-arylpyridyl bromides, serving as key intermediates for generating bioactive compounds. An effective method involves the palladacycle catalyzed Suzuki reaction of 3,5-dibromopyridine with arylboronic acids, yielding high preferentiality and high yields of mono-arylation products (Zhang et al., 2007).

Crystallographic and Structural Studies

The compound 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole, a derivative of 3,5-dibromo-2-hydrazinylpyridine, displays potential biological activity. Its polymorphic forms exhibit unique crystal structures and hydrogen bonding, contributing to diverse packing motifs in the crystalline state (Shishkina et al., 2020).

Reactivity and Chemical Transformations

Studies on the reactivity of halogen atoms in compounds like 3,5-dibromo-2,4-dihydroxypyridine have led to new synthetic routes for compounds such as 5-chloro-2,4-dihydroxypyridine, demonstrating the versatility of these molecules in chemical transformations (Hertog et al., 2010).

Development of Pyridylpiperazines

The regioselective synthesis of unsymmetrical 3,5-disubstituted pyridylpiperazines from tribromopyridine is achieved through a palladium-catalyzed cross-coupling reaction, highlighting the compound's role in creating structurally diverse molecules (Hikawa & Yokoyama, 2010).

Synthesis of Metal-Complexing Molecular Rods

3,5-Dibromo-2-hydrazinylpyridine derivatives are used in the efficient synthesis of metal-complexing molecular rods, such as 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines. These compounds play a crucial role in the development of molecular electronic materials (Schwab et al., 2002).

Spin-Labelling in Biochemistry

Cis-3,5-dibromo-4-oxo-2,2,6,6-tetramethylpiperidin-1-yloxy, derived from 3,5-dibromo-2-hydrazinylpyridine, is used as a spin-labelling reagent. Its crystal and molecular structures offer insights for applications in biochemical research, especially in the study of dynamic molecular processes (Alcock et al., 1977).

Electrochemistry and Ligand Synthesis

3,5-Diferrocenylpyridine, synthesized from 3,5-dibromopyridine, demonstrates interesting electrochemical properties. Its palladium(II) dichloride complex and the study of electronic communication between ferrocenyl centers are significant for electrochemical research and material science applications (Wright et al., 2012).

Liquid Crystal and Ionic Liquid-Phase Properties

Studies on fluorous pyridines derived from 3,5-dibromo-2-hydrazinylpyridine highlight their properties in solid state, liquid crystal, and ionic liquid phases. This research is crucial for the development of new materials with specific phase behavior and application in liquid crystal technology (Rocaboy et al., 2002).

作用機序

Safety and Hazards

特性

IUPAC Name |

(3,5-dibromopyridin-2-yl)hydrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Br2N3/c6-3-1-4(7)5(10-8)9-2-3/h1-2H,8H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLGJYTUIRNJDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)NN)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dibromo-2-hydrazinylpyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

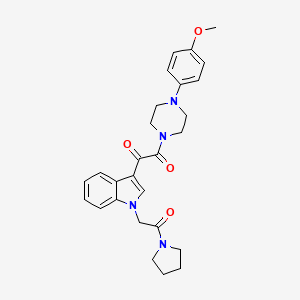

![6-Chloro-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one](/img/structure/B2731544.png)

![1-benzyl-5-(2-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2731547.png)

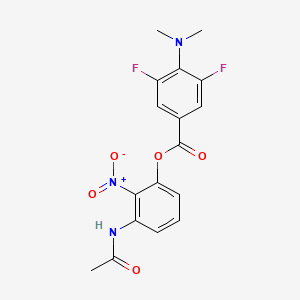

![9-(2,3-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2731549.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2731550.png)

![(1S,7S)-4-Dimethylamino-9,9-dimethyl-2,2,6,6-tetrakis(3,5-dimethylphenyl)-3,5,8,10-tetraoxa-4-phosphabicyclo[5.3.0]decane](/img/structure/B2731555.png)

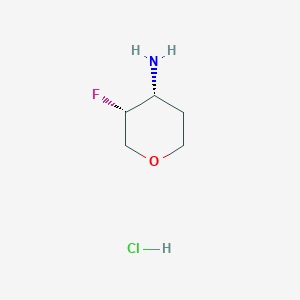

![2-[(1-Cyclobutylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2731560.png)